
(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-phenyl-2-thiazolemethanamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse range of biological and chemical properties. Thiazole derivatives are commonly found in various natural products and synthetic compounds, making them significant in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-2-thiazolemethanamine typically involves the reaction of appropriate thiazole precursors with amine groups. One common method includes the cyclization of α-haloketones with thiourea, followed by subsequent functionalization to introduce the methyl and phenyl groups. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of 4-Methyl-5-phenyl-2-thiazolemethanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: 4-Methyl-5-phenyl-2-thiazolemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
4-Methyl-5-phenyl-2-thiazolemethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-5-phenyl-2-thiazolemethanamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to its biological effects.
類似化合物との比較
4-Methyl-5-phenylthiazole: Similar structure but lacks the methanamine group.
2-Amino-4-methyl-5-phenylthiazole: Contains an amino group instead of the methanamine group.
5-Phenyl-2-thiazolamine: Lacks the methyl group on the thiazole ring.
Uniqueness: 4-Methyl-5-phenyl-2-thiazolemethanamine is unique due to the presence of both the methyl and phenyl groups on the thiazole ring, along with the methanamine group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H12N2S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
(4-methyl-5-phenyl-1,3-thiazol-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-11(14-10(7-12)13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
InChIキー |
FRSNRGFDBLBHOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CN)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


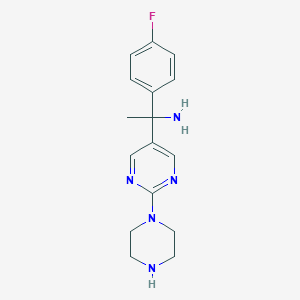
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
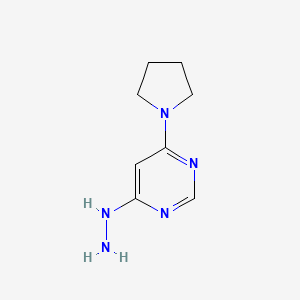

![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
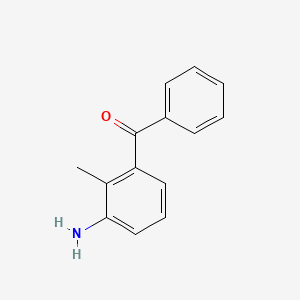


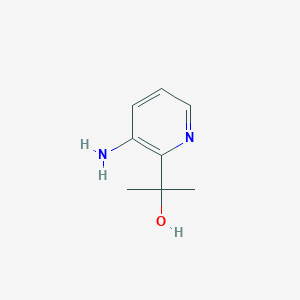
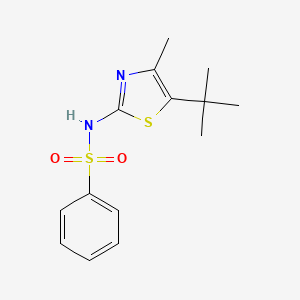
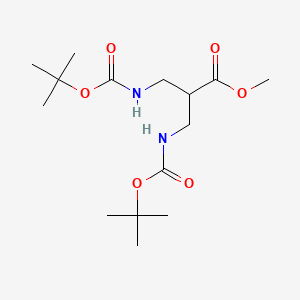
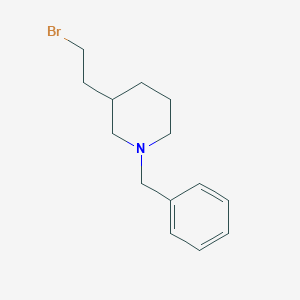
![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)
